molecular formula C11H12ClN7O B2907581 {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride CAS No. 2058529-67-0

{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride

Cat. No.: B2907581
CAS No.: 2058529-67-0
M. Wt: 293.72
InChI Key: FNXXLNURXGCSJT-UHFFFAOYSA-N
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Description

{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride is a complex organic compound that features a combination of pyridine, oxadiazole, and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride typically involves multiple steps, starting with the preparation of the individual ring systems. The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole or oxadiazole rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • **{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
  • **{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine nitrate

Uniqueness

The hydrochloride salt form of the compound is unique due to its enhanced solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.

Properties

IUPAC Name

2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O.ClH/c12-3-5-18-7-9(15-17-18)11-14-10(16-19-11)8-2-1-4-13-6-8;/h1-2,4,6-7H,3,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXLNURXGCSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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